

An In-depth Technical Guide to the Physical and Chemical Properties of Biotinamide

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Compound of Interest

Compound Name: Biotinamide

Cat. No.: B1199965

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Introduction

Biotinamide, the amide derivative of biotin (Vitamin H or B7), is a molecule of significant interest in various scientific disciplines. While structurally similar to its carboxylic acid counterpart, the conversion of the carboxyl group to a primary amide imparts distinct physical and chemical properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **Biotinamide**, detailed experimental protocols, and an exploration of its stability and biological relevance. The information presented herein is intended to serve as a valuable resource for researchers utilizing or investigating this compound in drug development, biochemical assays, and other scientific applications.

Physical and Chemical Properties

The fundamental properties of **Biotinamide** are summarized in the tables below, providing a clear comparison of its key characteristics.

Identifier	Value	Source
IUPAC Name	5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide	PubChem
Molecular Formula	C ₁₀ H ₁₇ N ₃ O ₂ S	PubChem[1]
Molecular Weight	243.33 g/mol	PubChem[1]
CAS Number	6929-42-6	PubChem[1]

Property	Value	Source
Melting Point	Not Available	Human Metabolome Database[2]
Boiling Point	Not Available	
pKa (Strongest Acidic)	13.6 (Predicted)	
pKa (Strongest Basic)	-0.56 (Predicted)	Human Metabolome Database[2]

Solubility

While specific quantitative solubility data for **Biotinamide** is not readily available in the literature, information on related compounds provides valuable insights. Biotin itself has a water solubility of 220 mg/L at 25°C.[3] Biotin derivatives with amide linkages, such as N-(5-Aminopentyl)**biotinamide**, are soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is therefore anticipated that **Biotinamide** will exhibit good solubility in polar aprotic solvents like DMSO and DMF. Its solubility in aqueous solutions is expected to be limited, similar to biotin.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of **Biotinamide**. While experimental spectra for **Biotinamide** are not widely published, data from biotin and biotinylated molecules serve as a valuable reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ^1H and ^{13}C NMR spectra for **Biotinamide** are not available in public databases. However, predicted spectral data and experimental data for biotin and its derivatives can be used for comparative analysis.

^1H NMR: The proton NMR spectrum of **Biotinamide** is expected to show characteristic signals for the protons in the bicyclic ring system and the pentanamide side chain. Key expected chemical shifts would include those for the ureido protons, the protons on the thiophane ring, and the methylene groups of the side chain.

^{13}C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. Distinct signals are expected for the carbonyl carbon of the amide, the carbons of the ureido ring, the carbons of the thiophane ring, and the carbons of the aliphatic side chain.

Infrared (IR) Spectroscopy

The FT-IR spectrum of **Biotinamide** will display characteristic absorption bands corresponding to its functional groups. Based on the structure, the following key peaks can be anticipated:

- N-H stretching: Around $3300\text{--}3500\text{ cm}^{-1}$ for the amide N-H bonds.
- C=O stretching: A strong absorption band around $1640\text{--}1680\text{ cm}^{-1}$ for the amide carbonyl group.
- C-H stretching: Peaks in the region of $2850\text{--}2960\text{ cm}^{-1}$ corresponding to the aliphatic C-H bonds.
- N-H bending: Around 1600 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of **Biotinamide**. The fragmentation of biotinylated peptides has been studied, revealing characteristic signature ions. For **Biotinamide**, the molecular ion peak $[\text{M}+\text{H}]^+$ would be expected at m/z 244.33. Fragmentation would likely involve cleavage of the side chain and fragmentation of the bicyclic ring system.

Experimental Protocols

Synthesis of Biotinamide

A common method for the synthesis of **Biotinamide** involves the amidation of biotin. This can be achieved by first activating the carboxylic acid group of biotin, followed by reaction with an ammonia source.

Protocol: Synthesis of **Biotinamide** from Biotin

Materials:

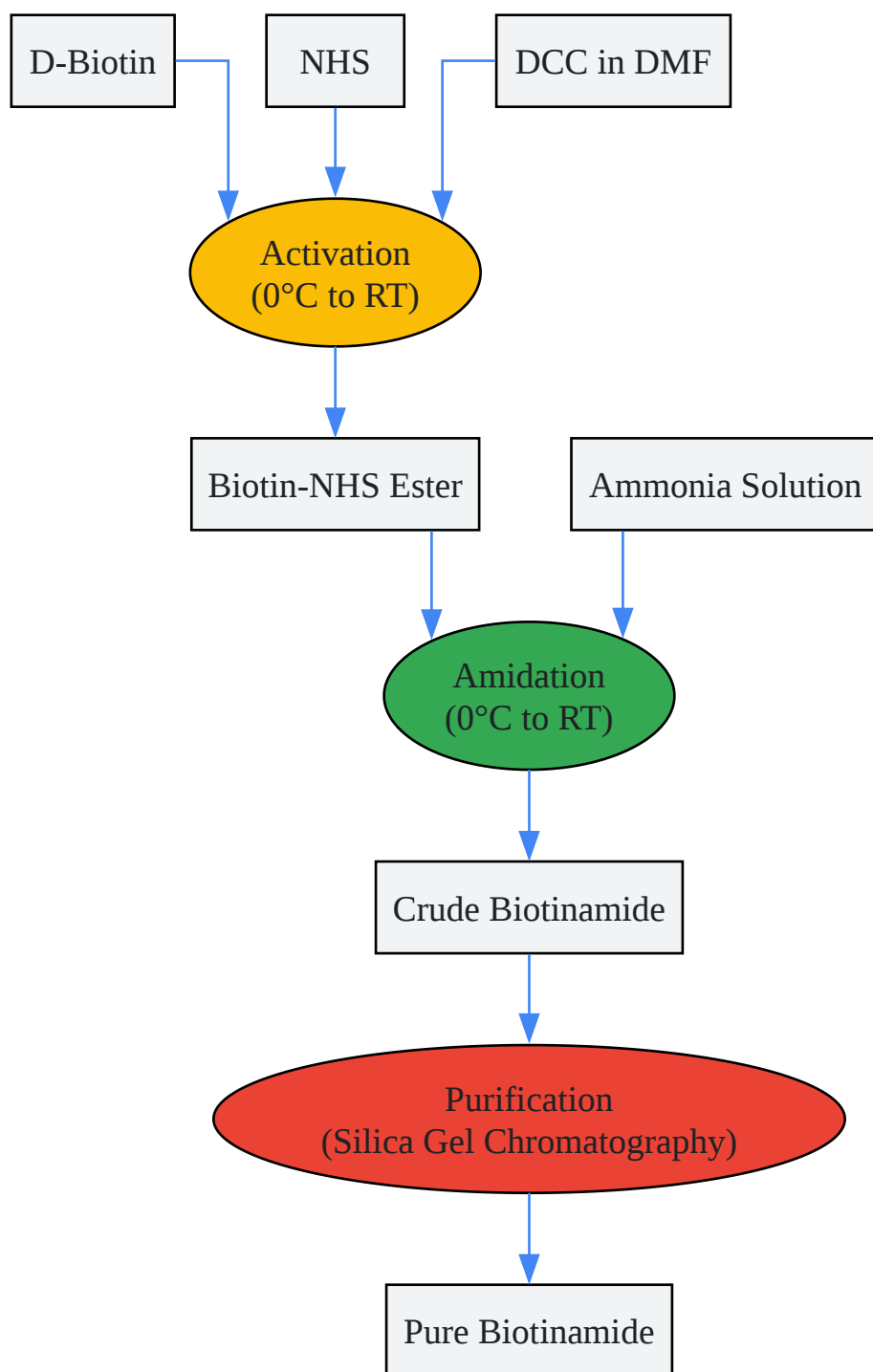
- D-Biotin
- N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable carbodiimide coupling agent
- N-Hydroxysuccinimide (NHS)
- Ammonia solution (e.g., 7N in methanol)
- Anhydrous Dimethylformamide (DMF)
- Diethyl ether
- Silica gel for column chromatography
- Appropriate solvent system for chromatography (e.g., Dichloromethane/Methanol gradient)

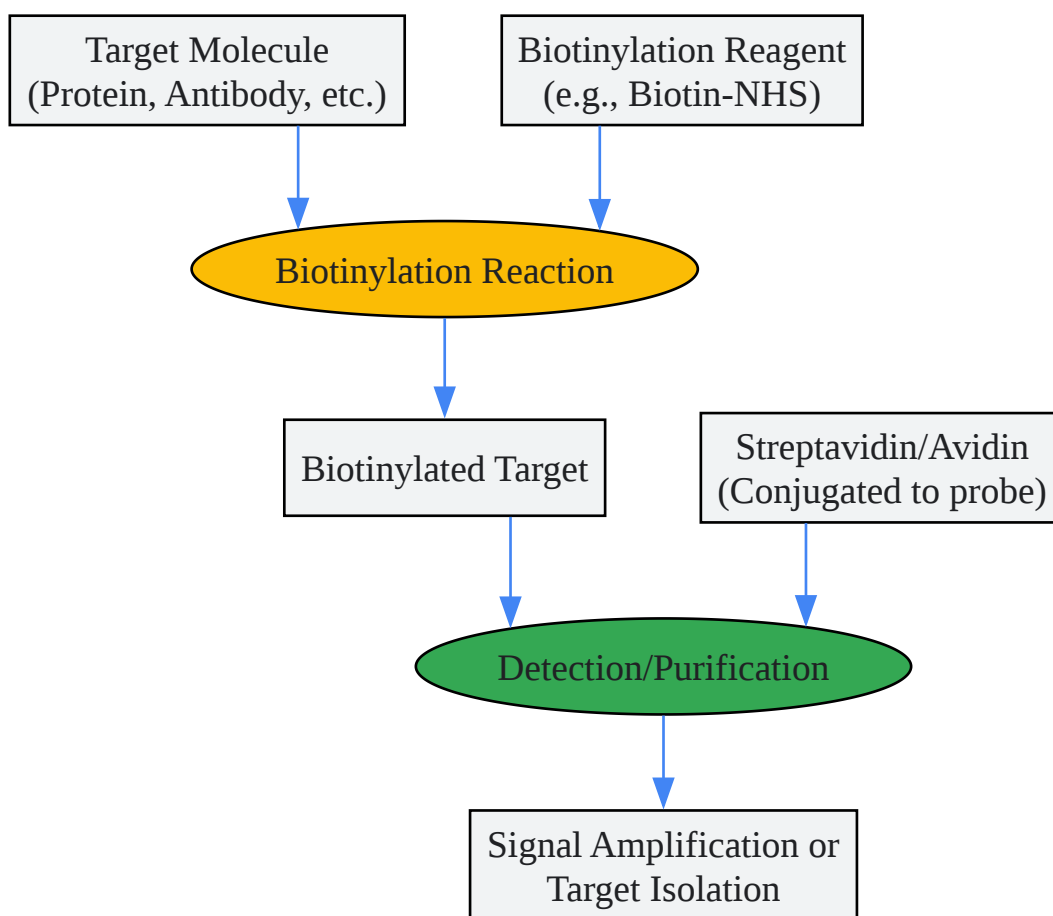
Procedure:

- Activation of Biotin:
 - Dissolve D-Biotin (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DMF.
 - Cool the solution to 0°C in an ice bath.
 - Add N,N'-Dicyclohexylcarbodiimide (1.1 equivalents) to the solution.

- Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
- The formation of the NHS-activated biotin ester can be monitored by Thin Layer Chromatography (TLC).
- Filter the reaction mixture to remove the dicyclohexylurea byproduct and wash the solid with a small amount of DMF.
- Amidation:
 - To the filtrate containing the activated biotin, slowly add an excess of ammonia solution (e.g., 7N in methanol, 5-10 equivalents) at 0°C.
 - Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
- Work-up and Purification:
 - Remove the solvent under reduced pressure.
 - Triturate the residue with diethyl ether to precipitate the crude product.
 - Collect the solid by filtration and wash with diethyl ether.
 - Purify the crude **Biotinamide** by silica gel column chromatography using a suitable solvent gradient (e.g., dichloromethane with increasing percentages of methanol) to afford pure **Biotinamide**.

Workflow for the Synthesis of **Biotinamide**:





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